molecular formula C17H18ClN5O4S B6546405 N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-98-4

N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B6546405
CAS No.: 897453-98-4
M. Wt: 423.9 g/mol
InChI Key: ANBKNLINTPQLBQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H18ClN5O4S and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0768029 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C23H24ClN3O3C_{23}H_{24}ClN_{3}O_{3} and a molecular weight of approximately 425.9 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to a purine derivative through a sulfanyl acetamide moiety.

PropertyValue
Molecular FormulaC23H24ClN3O3
Molecular Weight425.9 g/mol
CAS Number1251696-30-6
StructureStructure

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Compounds containing purine derivatives have been associated with inhibition of acetylcholinesterase (AChE) and urease enzymes. For example, several synthesized compounds in related studies demonstrated strong inhibitory effects against AChE . Given the structural similarity to known inhibitors, it is plausible that this compound may also exhibit enzyme inhibitory activity.

Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of related compounds revealed that derivatives with sulfamoyl groups exhibited various biological activities including antibacterial and enzyme inhibition . The synthesized compounds were tested against multiple bacterial strains and showed varying degrees of effectiveness.

Study 2: Docking Studies

Computational docking studies have been employed to assess the interaction of similar compounds with target proteins. These studies indicated that the binding affinity of these compounds could be influenced by their structural characteristics . Although direct studies on this compound are not available yet, insights from these studies suggest potential pathways for further exploration.

Scientific Research Applications

Structure and Composition

The compound has the following molecular formula: C19H18ClN5O3SC_{19}H_{18}ClN_5O_3S. Its structure includes a chloro-substituted methoxyphenyl group and a purine derivative connected via a sulfanyl linkage. The presence of the chloro and methoxy groups contributes to its unique reactivity and interaction profiles.

Molecular Weight

The molecular weight of N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is approximately 399.8 g/mol .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The purine moiety is known for its role in nucleic acid metabolism and can interfere with DNA synthesis in rapidly dividing cells .
  • Case Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) when treated with derivatives of this compound .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or function .

Antiviral Effects

There is emerging evidence suggesting that purine derivatives can exhibit antiviral properties. The compound's structural features may allow it to interact with viral enzymes or replication processes effectively .

Drug Development

Given its biological activities, this compound is being investigated for potential development into therapeutic agents for:

  • Cancer Treatment : Targeting specific types of tumors with tailored formulations.
  • Infectious Diseases : Developing new antibiotics or antivirals to combat resistant strains.
  • Inflammatory Disorders : Exploring its role in modulating immune responses.

Formulation Strategies

Research is ongoing to optimize the delivery methods for this compound to enhance its bioavailability and efficacy. Nanoparticle formulations and liposomal delivery systems are among the strategies being explored .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O4S/c1-21-14-13(15(25)23(3)17(26)22(14)2)20-16(21)28-8-12(24)19-10-7-9(18)5-6-11(10)27-4/h5-7H,8H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBKNLINTPQLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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